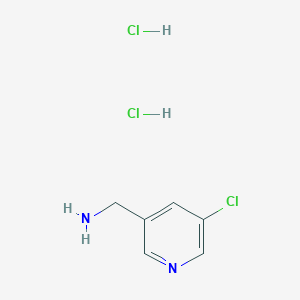

(5-Chloropyridin-3-yl)methanamine dihydrochloride

CAS No.: 1380300-42-4

Cat. No.: VC4410379

Molecular Formula: C6H8Cl2N2

Molecular Weight: 179.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1380300-42-4 |

|---|---|

| Molecular Formula | C6H8Cl2N2 |

| Molecular Weight | 179.04 g/mol |

| IUPAC Name | (5-chloropyridin-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H7ClN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H |

| Standard InChI Key | XSPVSFYWWIETPM-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1Cl)CN.Cl.Cl |

| Canonical SMILES | C1=C(C=NC=C1Cl)CN.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

(5-Chloropyridin-3-yl)methanamine dihydrochloride consists of a pyridine ring with a chlorine atom at the 5-position and a methanamine (-CH2NH2) group at the 3-position. The dihydrochloride salt form enhances solubility in polar solvents, a common modification for bioactive amines. The molecular formula is C6H8Cl2N2, with a molecular weight of 179.05 g/mol (calculated from analogous structures ).

Key Structural Features:

-

Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient characteristics.

-

Chlorine Substituent: An electron-withdrawing group at the 5-position, influencing reactivity and intermolecular interactions.

-

Methanamine Group: A primary amine (-NH2) attached via a methylene (-CH2-) bridge, providing a site for hydrogen bonding and further functionalization.

Synthesis and Preparation

Synthetic Routes

While no explicit synthesis for (5-Chloropyridin-3-yl)methanamine dihydrochloride is documented, analogous compounds suggest viable pathways:

Nucleophilic Substitution

A common method for introducing amine groups into chloropyridines involves reacting 5-chloro-3-(bromomethyl)pyridine with ammonia or a protected amine. For example, (2-Chloropyridin-3-yl)methanamine dihydrochloride is synthesized via ammonolysis of the corresponding bromomethyl precursor, followed by hydrochloric acid treatment to form the salt .

Reductive Amination

Alternative routes may employ reductive amination of 5-chloronicotinaldehyde using sodium cyanoborohydride and ammonium acetate, though this method is more typical for secondary amines .

Salt Formation

The dihydrochloride salt is obtained by treating the free base with hydrochloric acid, as seen in the preparation of (5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride.

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at the 3-position requires careful control of reaction conditions.

-

Purification: Column chromatography or recrystallization is often necessary to isolate the pure dihydrochloride salt.

Physicochemical Properties

Computed and Experimental Data

Spectroscopic Characteristics

-

1H NMR: Expected signals include a singlet for the methylene group (δ 3.8–4.2 ppm) and aromatic protons influenced by the chlorine substituent (δ 8.2–8.7 ppm) .

-

IR Spectroscopy: N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) are diagnostic .

Reactivity and Functionalization

Amine Group Reactions

The primary amine can undergo:

-

Acylation: Formation of amides with acyl chlorides or anhydrides.

-

Alkylation: Production of secondary or tertiary amines using alkyl halides.

-

Schiff Base Formation: Reaction with carbonyl compounds to generate imines.

Pyridine Ring Modifications

-

Electrophilic Substitution: Limited due to the electron-withdrawing chlorine, but possible under strong acidic conditions (e.g., nitration at the 2-position).

-

Metal-Catalyzed Coupling: Suzuki-Miyaura reactions for introducing aryl groups .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Handle in a fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume